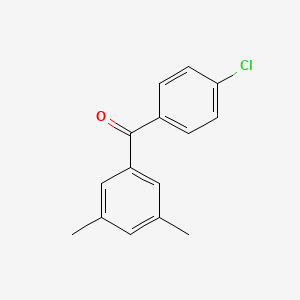

4-Chloro-3',5'-dimethylbenzophenone

Description

Overview of Benzophenone (B1666685) Derivatives in Chemical Research

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, serves as the parent structure for a vast array of derivatives. wikipedia.org These compounds, collectively known as benzophenones, represent a ubiquitous and versatile scaffold in medicinal and materials chemistry. nih.gov They are found in nature, with over 300 natural benzophenones identified in plants and fungi, exhibiting a wide spectrum of biological activities. wikipedia.orgnih.gov

In commercial and research applications, benzophenone derivatives are widely utilized. taylorandfrancis.com A significant application is their use as ultraviolet (UV) filters in sunscreens and personal care products to prevent sun damage. taylorandfrancis.comnih.gov They also function as photoinitiators in industrial processes for the polymerization of plastics and coatings. taylorandfrancis.com The structural diversity and functional tunability of the benzophenone core have made it a frequent subject of scientific investigation, leading to its description as a crucial building block in organic chemistry. wikipedia.orgnih.gov Researchers have explored numerous synthetic derivatives, varying the substitution patterns on the aryl rings to modulate their biological and chemical properties. nih.gov

Research Context of Halogenated and Alkyl-Substituted Benzophenones

The introduction of halogen and alkyl groups onto the benzophenone framework is a common strategy to fine-tune its properties for specific applications. Research has shown that the type and position of these substituents can have profound effects on the molecule's biological activity and chemical behavior.

Halogenated benzophenones, particularly those containing chlorine, are of significant interest. For example, compounds with a chloro substituent at the para position have demonstrated notable anti-inflammatory profiles. nih.gov Halogenation is a versatile tool in drug synthesis, often used to enhance the potency of bioactive agents. researchgate.net 4-Chloro-4'-hydroxybenzophenone (B194592) is an important intermediate in the production of high-performance polymers like Poly Ether Ketone (PEK) and fenofibrate-class drugs. wikipedia.orgijraset.com

Similarly, alkyl-substituted benzophenones have been the subject of dedicated research. Thermochemical studies on methylated benzophenone derivatives have been conducted to understand the influence of the number and position of methyl groups on their energetic properties. researchgate.net The combination of both halogen and alkyl substituents can lead to compounds with specific and potentially useful characteristics, driving research into molecules that contain this mixed substitution pattern.

Specific Research Focus on 4-Chloro-3',5'-dimethylbenzophenone

This compound is a specific derivative that embodies the combination of halogen and alkyl substitution. This compound, with the chemical formula C₁₅H₁₃ClO, features a chlorine atom on one of the phenyl rings and two methyl groups on the other. chemicalbook.com Its structure suggests it is a subject of interest within the context of synthetic chemistry, likely serving as an intermediate or a building block for creating more complex target molecules.

While extensive, dedicated studies on its specific applications are not widely published, its chemical properties are documented. It is available from various chemical suppliers, indicating its utility in laboratory-scale synthesis and research. chemicalbook.comriekemetals.com The research focus on a molecule like this compound lies in its potential to be a precursor for new materials or biologically active compounds, leveraging the known effects of its chloro and dimethyl functional groups.

Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 844885-03-6 | chemicalbook.com |

| Molecular Formula | C₁₅H₁₃ClO | chemicalbook.com |

| Molecular Weight | 244.72 g/mol | chemicalbook.comriekemetals.com |

| Predicted Boiling Point | 384.6 ± 42.0 °C | chemicalbook.com |

| Predicted Density | 1.154 ± 0.06 g/cm³ | chemicalbook.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-4'-hydroxybenzophenone |

| 4,4'-Dimethylbenzophenone (B146755) |

| Benzophenone |

| Benzopinacol (B1666686) |

| 2-Amino-5-chlorobenzophenone |

| Poly Ether Ketone (PEK) |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373914 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-03-6 | |

| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Benzophenone (B1666685) Analogues

The construction of the benzophenone scaffold can be achieved through several reliable methods, with Friedel-Crafts acylation being the most prominent. This reaction and its modern variations form the basis for producing a wide array of substituted benzophenones.

The traditional Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction. numberanalytics.comresearchgate.net It involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. chemcess.comgoogle.com

The mechanism proceeds through the formation of a highly reactive acylium ion, generated when the Lewis acid catalyst coordinates with the acylating agent. numberanalytics.comsaskoer.ca This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and, after deprotonation, the aromatic ketone. saskoer.ca

Key Components of Friedel-Crafts Acylation:

Aromatic Substrate: An electron-rich aromatic ring, such as benzene (B151609) or its substituted derivatives.

Acylating Agent: Typically an acyl chloride or acid anhydride that provides the acyl group. numberanalytics.comgoogle.com

Lewis Acid Catalyst: A catalyst is required to activate the acylating agent. Aluminum chloride (AlCl₃) is the most common, though others like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used. numberanalytics.comsaskoer.ca

Solvent: The reaction is often carried out in non-polar solvents like dichloromethane, chloroform, or carbon disulfide. numberanalytics.comchemcess.com

Temperature control is a critical parameter; temperatures that are too high can lead to side reactions and reduced yields, while temperatures that are too low can slow or halt the reaction. numberanalytics.comorgsyn.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Common Applications |

|---|---|---|

| Aluminum Chloride | AlCl₃ | General-purpose, highly reactive acylation. numberanalytics.com |

| Ferric Chloride | FeCl₃ | Moderately active catalyst, often used at higher temperatures. researchgate.net |

| Zinc Chloride | ZnCl₂ | Milder catalyst, suitable for sensitive substrates. numberanalytics.com |

| Boron Trifluoride | BF₃ | Used in specific acylation reactions. rsc.org |

In response to the environmental and handling issues associated with traditional Lewis acids (e.g., corrosivity, large amounts of waste), solid acid catalysts have emerged as a greener alternative. rsc.orgbeyondbenign.org These heterogeneous catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture. rsc.orgepa.gov

Various materials have been proven effective as solid acid catalysts for Friedel-Crafts acylation:

Zeolites: These microporous crystalline aluminosilicates, such as HY zeolite and HZSM-5, possess strong Brønsted or Lewis acid sites that can effectively catalyze the reaction. rsc.orgchemcess.comacs.org Their shape selectivity can also influence the regioselectivity of the product.

Modified Clays: Materials like Montmorillonite K-10, when treated with acid or exchanged with metal ions, become effective catalysts. acs.orgijraset.com

Metal Oxides: Supported metal oxides, such as iron(III) oxide (Fe₂O₃) on a zeolite support or indium(III) oxide (In₂O₃) on MCM-41, have shown high activity in the acylation of various aromatic compounds. rsc.orgacs.org

Other Solid Acids: Sulfated zirconia and heteropoly acids are also employed, offering strong acidity for the reaction. rsc.orggoogle.com

These catalysts often allow for solvent-free reaction conditions, further enhancing their environmental credentials. epa.govchemijournal.comchemijournal.com

Targeted Synthesis of 4-Chloro-3',5'-dimethylbenzophenone and Related Compounds

The specific synthesis of this compound is most directly achieved via the Friedel-Crafts acylation of m-xylene (B151644) with 4-chlorobenzoyl chloride. The electron-donating methyl groups on m-xylene activate the ring for electrophilic attack by the acylium ion derived from 4-chlorobenzoyl chloride.

The selection of appropriate reagents and conditions is paramount for the successful synthesis of the target molecule.

Reagents:

Aromatic Substrate: m-Xylene (1,3-dimethylbenzene)

Acylating Agent: 4-Chlorobenzoyl chloride

Catalyst and Conditions: The reaction can be catalyzed by both traditional Lewis acids and modern solid acids. Research has shown that an iron oxide supported on HY zeolite (Fe₂O₃/HY) is an efficient catalyst for the acylation of m-xylene with various benzoyl chlorides, including 4-chlorobenzoyl chloride. rsc.org The presence of the electron-withdrawing chloro group on the acyl chloride makes the reaction slightly less efficient than with unsubstituted benzoyl chloride, but high conversions are still achievable. rsc.org

In a typical procedure using a solid acid catalyst, the reaction parameters are carefully optimized. For instance, in the acylation of m-xylene, optimal conditions might involve a specific molar ratio of m-xylene to 4-chlorobenzoyl chloride (e.g., 4:1) and a defined catalyst loading (e.g., 5 wt%), with the reaction proceeding at an elevated temperature (e.g., 90-130°C) for several hours. rsc.org

An alternative, though more complex, route for a similar structure (4-chloro-3'-methylbenzophenone) involves a multi-step process starting with m-bromotoluene, which is lithiated with n-butyllithium and then reacted with 4-chlorobenzaldehyde. chemicalbook.com This highlights the variety of synthetic strategies available for creating unsymmetrical benzophenones.

Maximizing the yield of this compound involves the systematic optimization of several reaction variables.

Table 2: Parameters for Yield Optimization in Friedel-Crafts Acylation

| Parameter | Influence on Yield | Optimization Strategy |

|---|---|---|

| Catalyst Loading | The amount of catalyst affects the reaction rate and overall conversion. Both insufficient and excessive amounts can be detrimental. | The optimal weight percentage of the catalyst (e.g., Fe₂O₃ on a support) is determined experimentally to maximize conversion without causing side reactions. rsc.org |

| Molar Ratio of Reactants | Using an excess of the aromatic substrate (m-xylene) can drive the reaction towards the product and minimize side reactions like di-acylation. | Studies on the acylation of m-xylene have tested various molar ratios to find the ideal balance for high yield. rsc.org |

| Reaction Temperature | Temperature influences the reaction rate. Higher temperatures generally increase the rate but can also promote the formation of undesirable byproducts. numberanalytics.comresearchgate.net | The temperature is carefully controlled and optimized. For Fe₂O₃/HY catalyzed acylation of m-xylene, temperatures around 90-110°C have been shown to be effective. rsc.org |

| Reaction Time | The reaction must proceed for a sufficient duration to reach maximum conversion. | The reaction progress is monitored over time (e.g., by HPLC) to determine the point at which the yield plateaus. For instance, a reaction might reach completion in 5 hours. ijraset.com |

| Catalyst Type | The nature of the catalyst, including its acidity (Lewis vs. Brønsted) and physical properties (surface area), significantly impacts activity and selectivity. rsc.orgresearchgate.net | Comparing different catalysts (e.g., zeolites with varying Si/Al ratios or different supported metal oxides) allows for the selection of the most efficient one for the specific transformation. rsc.orgacs.org |

By carefully tuning these parameters, yields for the acylation of m-xylene to its corresponding ketone can be pushed to over 90%. rsc.org Furthermore, the use of a composite catalyst system under low pressure has been reported as a method to shorten reaction times and improve yields for benzophenone synthesis. google.com

Advanced Purification Techniques for Substituted Benzophenones

Following synthesis, the crude product is a mixture containing the desired ketone, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is therefore necessary to isolate this compound in high purity.

Initial Workup: The first step typically involves quenching the reaction (e.g., with water) and separating the catalyst. orgsyn.org For solid catalysts, this is a simple filtration, after which the catalyst can often be washed, dried, and reused. rsc.orgepa.gov

Extraction: Liquid-liquid extraction is a common technique used to separate the organic product from aqueous-soluble impurities. isroset.org For example, if the crude product contains acidic impurities like benzoic acid derivatives, washing with a basic aqueous solution (e.g., NaOH or NaHCO₃) will convert the acid into its water-soluble salt, which is then removed in the aqueous layer. isroset.org

Bisulfite Extraction: To remove highly reactive ketone or aldehyde impurities, a bisulfite extraction can be employed. This technique relies on the reaction of the carbonyl group with sodium bisulfite to form a charged, water-soluble adduct, which can then be extracted into an aqueous layer. nih.govacs.org

Chromatography: For high-purity applications, column chromatography is a powerful tool. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (e.g., a hexane/chloroform mixture), separating the components based on their different polarities. chemicalbook.com

Crystallization/Recrystallization: This is often the final purification step. The crude solid is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is critical for achieving high purity and yield.

Distillation: For liquid ketones or those with sufficient thermal stability, vacuum distillation can be used to separate the product from non-volatile or less volatile impurities. orgsyn.orggoogle.com

The combination of these techniques allows for the isolation of substituted benzophenones, like this compound, with the high degree of purity required for subsequent applications.

Distillation and Zone Refining Methodologies

The purification of benzophenone derivatives is crucial for obtaining high-purity products suitable for various applications. While crystallization is a common method, distillation and zone refining represent important methodologies for achieving the high levels of purity required for analytical standards and specialized industrial uses. google.comvedantu.com

Distillation is a purification technique based on the differences in the boiling points of the components in a mixture. unacademy.com For compounds like this compound, which are solid at room temperature, vacuum distillation is often employed. This process involves heating the impure compound under reduced pressure, which lowers its boiling point and prevents thermal degradation. The compound evaporates and is then condensed back into a liquid, which is collected as the purified distillate, leaving less volatile impurities behind. oregonstate.edu This method is particularly useful for separating the target benzophenone from high-boiling point polymeric impurities or inorganic salts.

Zone Refining , also known as the floating-zone process, is a powerful technique for producing ultra-pure crystalline materials. vedantu.comtgc.ac.in The fundamental principle is that impurities are typically more soluble in the molten (liquid) phase of a substance than in its solid phase. tgc.ac.inaakash.ac.in The process involves slowly passing a narrow molten zone along a solid rod of the impure compound. As the molten zone moves, it melts the impure material at its leading edge. At the trailing edge, the purified material crystallizes, while the impurities segregate into the molten zone and are carried along with it to one end of therod. tgc.ac.inwikipedia.org This process can be repeated multiple times to concentrate the impurities at one end, which can then be physically removed. wikipedia.org Zone refining is highly effective for removing trace impurities from organic compounds and is used to prepare high-purity standards for analytical applications like spectroscopy and chromatography. vedantu.com

| Purification Method | Principle of Separation | Application for this compound |

| Vacuum Distillation | Difference in boiling points of components. unacademy.com | Separation from non-volatile or high-boiling point impurities. oregonstate.edu |

| Zone Refining | Impurities have higher solubility in the molten state than in the solid state. aakash.ac.in | Achieving ultra-high purity by segregating trace impurities to one end of a solid ingot. vedantu.comtgc.ac.in |

Exploration of Alternative Synthetic Pathways

While standard methods like Friedel-Crafts acylation are common for producing benzophenones, the exploration of alternative synthetic pathways is driven by the need for improved yields, selectivity, and more environmentally benign conditions. One such significant alternative is the Fries rearrangement.

Fries Rearrangement in Benzophenone Synthesis

The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. wikipedia.orgbyjus.com This reaction is a key method for preparing the hydroxy ketone structures that are either valuable products themselves or important intermediates in more complex syntheses. wikipedia.org

The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring. byjus.com A widely accepted mechanism begins with the coordination of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the acyl group. This polarization leads to the cleavage of the ester's C-O bond, generating an acylium carbocation intermediate. wikipedia.orgbyjus.com This electrophilic acylium ion then attacks the activated aromatic ring, typically at the ortho and para positions, in a process similar to electrophilic aromatic substitution. wikipedia.org The final product, a hydroxy aryl ketone, is liberated after hydrolysis. organic-chemistry.org

The selectivity of the Fries rearrangement for the ortho or para position can be controlled by adjusting the reaction conditions. Generally, low temperatures favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com The choice of solvent also plays a role; polar solvents tend to favor para substitution, whereas non-polar solvents can increase the yield of the ortho product. byjus.com However, the reaction has limitations, as it often requires harsh conditions and may give low yields with heavily substituted starting materials or those containing deactivating groups. byjus.com

Role of Specific Catalysts and Reaction Environments

The choice of catalyst and the reaction environment are critical for the success and selectivity of the Fries rearrangement in synthesizing benzophenone precursors.

Catalysts: Traditionally, the reaction is catalyzed by stoichiometric or excess amounts of strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄). organic-chemistry.org Strong Brønsted acids such as hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been used. wikipedia.orgorganic-chemistry.org The requirement for large quantities of these corrosive and often hazardous catalysts has spurred research into more sustainable alternatives. organic-chemistry.org

Recent developments have focused on greener catalysts. Zinc powder has been shown to be an inexpensive and non-toxic catalyst that can efficiently promote the selective Fries rearrangement of acetylated phenols, particularly when combined with microwave heating. organic-chemistry.org Solid acid catalysts, such as certain types of zeolites, are also being explored to avoid the use of toxic and corrosive homogeneous acids, though their effectiveness can be substrate-dependent. rsc.org

Reaction Environments: The reaction environment, including the solvent and heating method, significantly influences the outcome. As mentioned, solvent polarity can direct the ortho/para selectivity. byjus.com Furthermore, the use of microwave irradiation as a heating method, in place of a conventional oil bath, has been shown to offer considerable advantages. A study comparing the two heating methods in the presence of a zinc catalyst found that microwave heating led to enhanced reaction rates, higher product yields, and greater selectivity in many cases. organic-chemistry.org This approach aligns with the principles of green chemistry by reducing reaction times and improving efficiency. organic-chemistry.org

The following table summarizes findings from a study on the zinc-catalyzed Fries rearrangement, highlighting the effect of the reaction environment on product yield.

| Reactant | Heating Method | Time | Yield (%) | Reference |

| Phenyl acetate | Oil-bath | 8 h | 75 | organic-chemistry.org |

| Phenyl acetate | Microwave | 15 min | 85 | organic-chemistry.org |

| p-Cresyl acetate | Oil-bath | 7 h | 70 | organic-chemistry.org |

| p-Cresyl acetate | Microwave | 12 min | 82 | organic-chemistry.org |

| 3,4-Dimethylphenyl acetate | Oil-bath | 6 h | 75 | organic-chemistry.org |

| 3,4-Dimethylphenyl acetate | Microwave | 10 min | 90 | organic-chemistry.org |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Although the specific ¹H NMR spectrum for 4-Chloro-3',5'-dimethylbenzophenone is not available in the reviewed literature, predictions can be made based on the spectra of related compounds. For example, in (4-Chlorophenyl)(phenyl)methanone, the aromatic protons appear as a multiplet in the range of δ = 7.45-7.78 ppm. rsc.org The introduction of two methyl groups on one of the phenyl rings in this compound would be expected to produce a singlet for the methyl protons, likely in the range of δ = 2.3-2.5 ppm, similar to what is observed for other methylated benzophenones. The aromatic protons on the dimethyl-substituted ring would likely appear as distinct signals due to their specific chemical environments, while the protons on the chloro-substituted ring would exhibit a pattern characteristic of a para-substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

| Aromatic Protons (Dimethylphenyl ring) | ~7.2-7.5 | Multiplet |

| Aromatic Protons (Chlorophenyl ring) | ~7.4-7.8 | Multiplet (AA'BB' system) |

Note: These are predicted values based on analogous compounds and may not represent the exact experimental values.

Carbon-13 (¹³C) NMR Analysis for Molecular Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ = 195-197 ppm, which is characteristic of benzophenones. rsc.org The carbon atoms of the aromatic rings will appear in the region of δ = 125-140 ppm. The carbons attached to the chloro and methyl substituents will have their chemical shifts influenced by the electronic effects of these groups. The methyl carbons are expected to appear at a more upfield position, around δ = 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~196 |

| Aromatic Carbons (Quaternary) | ~135-140 |

| Aromatic Carbons (CH) | ~128-132 |

| Methyl Carbons (-CH₃) | ~21 |

Note: These are predicted values based on analogous compounds and may not represent the exact experimental values.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The most prominent and diagnostically useful vibrations are associated with the carbonyl group, the aromatic rings, the C-Cl bond, and the methyl groups.

Carbonyl (C=O) Stretching: The C=O stretching vibration in benzophenones is typically observed as a strong, sharp band in the FT-IR spectrum and a prominent band in the Raman spectrum, generally in the range of 1630-1670 cm⁻¹. jconsortium.comscispace.com For 4-chlorobenzophenone, this band appears around 1617-1625 cm⁻¹. jconsortium.com The exact position is sensitive to the electronic effects of the substituents on the phenyl rings.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. jconsortium.com

Aromatic C=C Stretching: The stretching vibrations within the aromatic rings give rise to a series of bands, often of medium to strong intensity, in the 1400-1600 cm⁻¹ region. jconsortium.com

Methyl (CH₃) Group Vibrations: The dimethyl-substituted ring will exhibit characteristic C-H stretching vibrations of the methyl groups, typically found between 2850 and 3000 cm⁻¹. Bending vibrations of the CH₃ groups are also expected in the 1375-1470 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the FT-IR spectrum in the lower frequency region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected characteristic vibrational modes for this compound based on data from similar compounds.

For a complete and accurate assignment of all fundamental vibrational modes, experimental data must be combined with theoretical calculations. Quantum chemical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities. jconsortium.comnih.gov A normal coordinate analysis (NCA) is then performed to assign these calculated frequencies to specific vibrational modes. nih.gov

A crucial component of this analysis is the Potential Energy Distribution (PED). nih.govresearchgate.net PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This is essential because many vibrational modes are not "pure" but are mixtures of several types of motion. nih.gov For example, a band in the 1300-1400 cm⁻¹ region might have contributions from both C-C stretching and C-H in-plane bending. PED analysis allows for an unambiguous assignment of such coupled vibrations. nih.govresearchgate.net

The table below presents a hypothetical detailed vibrational assignment for this compound, based on experimental and computational studies of 4-chlorobenzophenone and other substituted benzophenones. jconsortium.com The PED contributions are qualitative estimates to illustrate the concept.

Note: The data in this table is illustrative and based on typical values for substituted benzophenones. ν: stretching; δ: in-plane bending; β: in-plane bending; as: asymmetric.

Comparing the vibrational spectra of this compound with that of the parent benzophenone (B1666685) molecule and other substituted analogues provides valuable insights into the structural and electronic effects of the substituents.

Comparison with Benzophenone: The spectrum of benzophenone serves as a baseline. The introduction of the chloro and dimethyl substituents in this compound leads to several predictable changes. The C-Cl stretching mode will be a new, strong feature in the low-frequency region of the FT-IR spectrum. The dimethylphenyl ring will introduce characteristic CH₃ stretching and bending modes not present in benzophenone. Furthermore, the symmetry of the parent benzophenone (C₂) is broken, which may lead to changes in the number and activity (IR vs. Raman) of certain vibrational modes. researchgate.net

Effect of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the carbonyl stretching frequency. A comparative study of bromo-substituted benzophenones has shown that the position of the halogen relative to the carbonyl group affects the C=O stretching wavenumber. Generally, electron-withdrawing groups tend to slightly increase the C=O frequency, although this effect can be complex and influenced by resonance and inductive effects.

Effect of Dimethyl Substituents: The electron-donating methyl groups on the other ring will also influence the electronic structure and, consequently, the vibrational frequencies. These groups introduce their own characteristic vibrations, primarily C-H stretching and bending modes, which aid in confirming the substitution pattern.

By systematically comparing the spectra of these related compounds, the specific vibrational signatures of the chloro and dimethyl groups can be isolated, leading to a more robust and detailed understanding of the structure-spectrum correlations in this compound.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 4-Chloro-3',5'-dimethylbenzophenone, the key structural features are the dihedral angles between the central carbonyl group and the two phenyl rings. These angles are influenced by the steric hindrance from the methyl groups on one ring and the electronic effects of the chlorine atom on the other.

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the phenyl rings. It is expected that the most stable conformer will adopt a non-planar arrangement to minimize steric repulsion between the ortho-hydrogens of the phenyl rings and the substituents. The presence of the two methyl groups at the 3' and 5' positions on one ring and a chlorine atom at the 4-position on the other will influence the precise twist angles. Based on studies of similar substituted benzophenones, the dihedral angles are anticipated to be in the range of 30-60 degrees.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C=O bond length | ~1.24 Å |

| C-Cl bond length | ~1.75 Å |

| C-C (phenyl) bond length | ~1.39 - 1.41 Å |

| Dihedral Angle (Cl-Ph-C=O) | ~35° - 45° |

| Dihedral Angle (Me2-Ph-C=O) | ~40° - 50° |

| (Note: These are illustrative values based on typical DFT calculations for similar molecules.) |

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that have been shown to provide reliable results for organic molecules. youtube.com The choice of basis set, such as the Pople-style 6-31G(d,p) or more extensive sets like 6-311++G(d,p), determines the flexibility the electrons have in space.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding a molecule's reactivity and electronic transitions.

In this compound, the HOMO is expected to be primarily localized on the electron-rich dimethyl-substituted phenyl ring and the lone pairs of the oxygen atom in the carbonyl group. The electron-donating nature of the methyl groups increases the energy of the HOMO.

The LUMO, on the other hand, is anticipated to be centered on the carbonyl group and the chloro-substituted phenyl ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group lowers the energy of the LUMO. The spatial distribution of these orbitals dictates how the molecule will interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. scielo.org.mx This gap is also related to the energy of the lowest-lying electronic transition, which is fundamental to the molecule's photochemical behavior.

For this compound, the substituents will modulate the HOMO-LUMO gap. The electron-donating methyl groups will raise the HOMO energy, while the electron-withdrawing chlorine atom will lower the LUMO energy, likely resulting in a smaller energy gap compared to unsubstituted benzophenone (B1666685). This would suggest that this compound is more reactive and will absorb light at longer wavelengths.

Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

| (Note: These are illustrative values based on typical DFT calculations for similar molecules.) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This analysis is particularly useful for understanding delocalization effects and hyperconjugative interactions.

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the electron distribution. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. Intermediate potentials are represented by other colors in the spectrum, such as green for neutral regions.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to the presence of lone pairs and its high electronegativity. This would be the primary site for electrophilic attack. The chlorine atom, being electronegative, would also contribute to a negative potential in its vicinity. The hydrogen atoms of the methyl groups and the phenyl rings would exhibit positive potential, making them potential sites for nucleophilic interaction. The distribution of charge would be influenced by the interplay between the electron-donating dimethyl groups and the electron-withdrawing chloro substituent.

Theoretical Prediction of Spectroscopic Properties

Theoretical calculations of vibrational frequencies and intensities using methods like Density Functional Theory (DFT) are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations provide a detailed understanding of the vibrational modes of a molecule.

For a molecule like this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to different functional groups. Key vibrational modes would include:

The C=O stretching frequency of the benzophenone core, which is typically strong in the IR spectrum.

C-Cl stretching vibrations.

Aromatic C-H and C-C stretching and bending modes.

Aliphatic C-H stretching and bending modes of the methyl groups.

DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can predict these frequencies with a reasonable degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. chemrxiv.org

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1640-1680 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C-Cl Stretch | 600-800 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

Note: The table presents expected ranges for a molecule of this type and is not based on specific calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For substituted benzophenones, the electronic spectrum is characterized by π→π* and n→π* transitions. scialert.net The π→π* transitions typically have high intensity and are associated with the aromatic system, while the n→π* transition of the carbonyl group is generally weaker and appears at a longer wavelength. scialert.net The positions and intensities of these bands are sensitive to the nature and position of the substituents.

In this compound, the electron-donating dimethyl groups and the electron-withdrawing chloro group are expected to cause a shift in the absorption bands compared to unsubstituted benzophenone. The extended conjugation and charge transfer character could lead to a red shift (bathochromic shift) of the π→π* transition. TD-DFT calculations can model these effects and predict the UV-Vis spectrum. Studies on other substituted benzophenones have shown that TD-DFT, when used with appropriate functionals like PBE0, can provide results that are in good agreement with experimental data, although systematic deviations can occur. researchgate.net

Chemical Reactivity Descriptors

Chemical reactivity descriptors are fundamental concepts in computational chemistry and quantum mechanics that help in predicting and understanding the chemical behavior of molecules. These descriptors are derived from the electronic structure of a molecule and provide quantitative measures of its reactivity, stability, and the nature of its interactions with other chemical species. For substituted benzophenones, these descriptors are crucial for understanding their photochemical properties and potential biological activity.

Ionization Potential and Electron Affinity

The Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized. Conversely, Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater propensity for the molecule to accept an electron and be reduced.

These two parameters are central to understanding the electron-donating and electron-accepting capabilities of a molecule. For aromatic ketones like this compound, the IP and EA are influenced by the nature and position of the substituents on the phenyl rings. The presence of electron-donating groups, such as the two methyl groups (-CH₃) at the 3' and 5' positions, would be expected to lower the ionization potential by increasing the electron density in the aromatic system. In contrast, the electron-withdrawing chloro group (-Cl) at the 4-position would tend to increase the ionization potential. The net effect on the IP and EA of this compound would be a balance of these opposing electronic effects.

While specific calculated values for this compound are not readily found, studies on related benzophenones provide a basis for understanding these properties.

Table 1: Illustrative Data for Related Compounds

| Compound | Property | Value |

|---|---|---|

| Benzophenone | Ionization Energy | 9.3 eV |

Note: The data in this table is for illustrative purposes and is based on typical values for these compounds. Precise values can vary with the computational method used.

Chemical Hardness and Chemical Potential

Chemical Hardness (η) and Chemical Potential (μ) are two global reactivity descriptors derived from the ionization potential and electron affinity.

Chemical Potential (μ) measures the escaping tendency of an electron from a stable system. It is the negative of the electronegativity of the molecule. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. It is approximated as: μ ≈ -(IP + EA) / 2

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," while a molecule with a small energy gap is "soft." Hard molecules are less reactive than soft molecules. Chemical hardness is approximated as: η ≈ (IP - EA) / 2

For this compound, the interplay of the electron-donating methyl groups and the electron-withdrawing chloro group will determine its chemical hardness and potential. The methyl groups would tend to raise the HOMO energy, while the chloro group would lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap and thus a "softer" molecule compared to unsubstituted benzophenone.

Electrophilicity Index

The Electrophilicity Index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.net It quantifies the electrophilic character of a species and is defined as: ω = μ² / (2η)

A higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile, or an electron acceptor. researchgate.net This index is particularly useful for understanding polar chemical reactions. researchgate.net

The electrophilicity of this compound will be influenced by its chemical potential and hardness. The presence of the electronegative chlorine atom is expected to increase its electrophilic character. High-level quantum chemical methods, such as G3MP2 and G4, have been used to estimate the thermochemical properties of substituted benzophenones, and similar methods could be applied to determine the electrophilicity index of this compound. researchgate.net

Photochemistry and Excited State Dynamics

Photoreduction Mechanisms of Benzophenones

One of the most characteristic photochemical reactions of benzophenones is their photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. This reaction is initiated by the excitation of the benzophenone (B1666685) to its triplet state, which then abstracts a hydrogen atom from the solvent.

The kinetics of photoreduction for substituted benzophenones are markedly dependent on the nature and position of the substituents. nih.govacs.org Electron-withdrawing groups, like the chloro group, and electron-donating groups, such as methyl groups, can alter the energy of the excited states and the stability of the resulting radical intermediates, thereby affecting the reaction rates. nih.govacs.org

The photoreduction of benzophenones in a hydrogen-donating solvent like isopropyl alcohol typically leads to the formation of benzopinacol (B1666686), a dimeric product. The process is initiated by the photo-excited benzophenone abstracting a hydrogen atom from the alcohol, forming a ketyl radical. Two of these ketyl radicals then combine to form the stable benzopinacol.

The general mechanism for the photoreduction of benzophenone to benzopinacol is a free-radical process initiated by UV radiation. researchgate.net The reaction proceeds through the formation of a ketyl radical, which then dimerizes. researchgate.net While specific studies on 4-Chloro-3',5'-dimethylbenzophenone are not abundant, the fundamental mechanism is expected to be analogous to that of unsubstituted benzophenone and other substituted derivatives.

The quantum yield of photoreduction is a measure of the efficiency of this photochemical process. It is defined as the number of molecules of reactant consumed per photon of light absorbed. The quantum yield is influenced by several factors, including the nature of the substituents on the benzophenone ring and the hydrogen-donating ability of the solvent.

For substituted benzophenones, the rate coefficients of both the primary and secondary photoreduction reactions show a significant dependence on the ring substitution. nih.govacs.org This effect is largely attributed to changes in the activation energy of the process, which is related to the stability of the ketyl radicals formed. nih.govacs.org

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Benzophenone | Isopropyl alcohol | ~1 | edinst.com |

| 4-Chlorobenzophenone | Isopropyl alcohol | - | - |

| 3,5-Dimethylbenzophenone | Isopropyl alcohol | - | - |

| Data for this compound is not readily available and is inferred from the behavior of related compounds. |

Excited State Transitions and Photophysical Parameters

Upon absorption of UV radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From here, it can undergo several de-excitation processes, including fluorescence, internal conversion, and intersystem crossing to the triplet manifold (T₁).

The lowest excited singlet state (S₁) of benzophenones is typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The lowest triplet state (T₁) is also generally of n,π* character. However, the relative energies of the n,π* and π,π* states can be influenced by substituents and solvent polarity.

The lifetimes of the triplet states of substituted benzophenones have been estimated to be in the range of 110-450 picoseconds, with the specific lifetime depending on the nature of the substituents. nih.gov

Benzophenones are known for their highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁), with a quantum yield approaching unity. edinst.comnih.gov This high ISC rate is a key factor in their photochemical reactivity, as the longer-lived triplet state is the primary photoactive species.

The ISC in benzophenone is a complex process, with studies suggesting the involvement of an intermediate state in the relaxation of the S₁ state. acs.org The transition from the S₁(n,π) state to the T₁(n,π) state is formally forbidden by El-Sayed's rules, suggesting that the process may occur via an indirect pathway, possibly involving a higher-lying triplet state such as T₂(π,π*). nih.govacs.org Hydrogen bonding interactions can also influence the rate of intersystem crossing. scispace.com

| Parameter | Benzophenone | 4-Chlorobenzophenone | 3,5-Dimethylbenzophenone |

| S₁ Lifetime | Picoseconds | - | - |

| T₁ Lifetime | Microseconds to Milliseconds | - | - |

| ISC Quantum Yield (Φ_ISC) | ~1 | ~1 | ~1 |

| Specific lifetime data for the individual substituted compounds is not readily available in the searched literature. |

A Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them. For this compound, the diagram would illustrate the absorption of a photon promoting the molecule from the singlet ground state (S₀) to excited singlet states (S₁ and S₂), which are of n,π* and π,π* character.

Following excitation, the molecule typically undergoes rapid internal conversion to the lowest vibrational level of the S₁ state. From S₁, it can either fluoresce back to the S₀ state or, more efficiently, undergo intersystem crossing to the triplet manifold (T₁). The T₁ state can then phosphoresce back to the S₀ state or participate in photochemical reactions, such as hydrogen abstraction. The relative positioning of the n,π* and π,π* states is crucial; in benzophenones, the lowest excited singlet and triplet states are generally of n,π* character, which facilitates efficient intersystem crossing.

Phosphorescence Studies

Phosphorescence is the emission of light from a triplet excited state and is a key characteristic of benzophenones. The efficiency and lifetime of this process are sensitive to the molecular structure and the surrounding environment.

The triplet state (T₁) of benzophenones is typically of an n,π* character, which results in a relatively long lifetime due to the spin-forbidden nature of the T₁ → S₀ transition. For the parent benzophenone, the phosphorescence lifetime is on the order of milliseconds at low temperatures (e.g., 77 K) in rigid matrices. The introduction of a chlorine atom, a heavy atom, is known to increase spin-orbit coupling. This effect generally leads to a shorter triplet lifetime and a higher phosphorescence quantum yield. Conversely, the electron-donating methyl groups can also influence the energy levels and the nature of the excited states.

Table 1: Representative Triplet Lifetimes of Benzophenone under Various Conditions

| Compound | Solvent/Matrix | Temperature (K) | Triplet Lifetime (τ) |

|---|---|---|---|

| Benzophenone | Ethanol/Methanol (4:1) | 77 | Milliseconds |

| Benzophenone | PMMA film | Room Temperature | Microseconds |

This table presents data for the parent benzophenone to illustrate general trends, as specific data for this compound is not available.

The phosphorescence of benzophenones is highly dependent on temperature. At room temperature, non-radiative decay processes, such as vibrational relaxation and quenching by molecular oxygen, are highly efficient and typically lead to a significant decrease in or complete quenching of phosphorescence. edinst.comedinst.com As the temperature is lowered, these non-radiative pathways are suppressed, resulting in a marked increase in the phosphorescence intensity and lifetime. edinst.comedinst.com For benzophenone in a poly(methyl methacrylate) (PMMA) matrix, the triplet lifetime shortens from milliseconds at low temperatures to a few microseconds at room temperature. edinst.com

The solvent also plays a critical role in the phosphorescence characteristics. In fluid solutions at room temperature, phosphorescence is rarely observed due to efficient quenching. However, in rigid matrices or glasses at low temperatures, where molecular motion is restricted, phosphorescence becomes prominent. The polarity of the solvent can also affect the energy of the n,π* and π,π* triplet states, potentially altering the photophysical properties. Studies on other ketones have shown that hydrogen-bonding solvents can brake the triplet decay, leading to a longer lifetime. rsc.org

Achieving efficient room temperature phosphorescence in purely organic materials is a significant challenge due to the efficient non-radiative decay of triplet excitons. nih.gov However, strategies such as embedding the phosphorescent molecule in a rigid polymer matrix can suppress these non-radiative pathways. For instance, bright RTP can be achieved by incorporating an organic phosphor into an amorphous glassy polymer matrix like isotactic PMMA, which reduces vibrational triplet decay. nih.gov This approach could potentially be applied to this compound to achieve observable RTP.

Role of Radical Intermediates in Photoreactions

The photochemistry of benzophenones is characterized by the formation of radical species following photoexcitation. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which typically undergoes rapid intersystem crossing to a more stable triplet state. This triplet state has a diradical nature, with unpaired electrons located on the carbonyl oxygen and the aromatic system. The subsequent reactions of this diradical intermediate are highly dependent on the molecular structure and the surrounding chemical environment.

For a molecule like this compound, the electronically excited triplet state is the key precursor to radical-mediated reactions. The presence of a chlorine atom at the 4-position and two methyl groups at the 3' and 5' positions on the benzophenone framework is expected to influence the properties and reactivity of this excited state. The chloro-substituent, being electron-withdrawing, and the dimethyl groups, being electron-donating, would modulate the electron density distribution within the molecule.

However, without specific experimental data from techniques such as transient absorption spectroscopy or electron paramagnetic resonance spectroscopy for this compound, any description of its diradical formation and coupling remains speculative and based on analogy to other substituted benzophenones. Detailed research findings, including reaction quantum yields, transient lifetimes, and the structural characterization of photoproducts, are necessary to construct a scientifically accurate account of its photochemistry.

Reactivity and Reaction Mechanisms of 4 Chloro 3 ,5 Dimethylbenzophenone Beyond Photochemistry

The reactivity of 4-Chloro-3',5'-dimethylbenzophenone is dictated by the interplay of its functional groups: the ketone, the chlorinated phenyl ring, and the dimethylated phenyl ring. These features allow for a range of chemical transformations, from electrophilic aromatic substitutions to reductive cleavages and complexations.

Applications in Advanced Materials Science and Organic Synthesis

Utilization as Synthetic Intermediates for Complex Molecules

Substituted benzophenones are crucial intermediates in the chemical industry. For instance, 4-chloro-4'-hydroxybenzophenone (B194592) is a key precursor in the manufacture of the lipid-lowering drug fenofibrate (B1672516) and the high-performance polymer Poly Ether Ketone (PEK). ijraset.com The synthesis of such derivatives often involves Friedel-Crafts acylation reactions. ijraset.comresearchgate.netgoogle.com

While direct examples of the use of 4-Chloro-3',5'-dimethylbenzophenone as a synthetic intermediate are not extensively documented in publicly available literature, its structure lends itself to further functionalization. The presence of the chloro and methyl groups can influence the regioselectivity of subsequent reactions. The carbonyl group can be a site for nucleophilic attack or reduction to a secondary alcohol, which can then be used in further synthetic steps. The aromatic rings can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups. The synthesis of related compounds, such as 4-chloro-3'-methylbenzophenone, has been described, indicating the accessibility of this class of compounds for use in broader synthetic strategies. chemicalbook.com Given the importance of substituted benzophenones in medicinal chemistry and materials science, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules or specialized polymers. rsc.orgnih.gov

Role in Non-Linear Optical (NLO) Materials Development

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including optical communications and data storage. dntb.gov.ua Benzophenone (B1666685) and its derivatives are recognized as a promising class of organic NLO materials. researchgate.net The NLO response in organic molecules is often associated with the presence of delocalized π-electron systems and donor-acceptor functionalities that enhance molecular polarizability. nih.gov

Recent studies have continued to explore the NLO behavior of benzophenone derivatives, highlighting their potential in this technological field. dntb.gov.uaresearchgate.net The investigation of organic crystals with NLO properties is an active area of research, with some materials showing potential for applications in second and third harmonic generation. nih.gov

The NLO properties of organic molecules are intrinsically linked to their molecular structure. An effective strategy for designing high-performance NLO materials is to modify the molecular structure to enhance the NLO response. nih.gov Key features that contribute to a strong NLO response include:

Donor-Acceptor Architecture: The presence of both electron-donating and electron-accepting groups on a conjugated system can lead to significant intramolecular charge transfer, which is a major contributor to the second-order hyperpolarizability (β).

π-Conjugation: A large, delocalized π-electron system allows for the easy movement of electrons under an applied electric field, enhancing the NLO effect.

Molecular Symmetry: For second-order NLO effects like second-harmonic generation (SHG), the molecule and the bulk material must be non-centrosymmetric.

Applications in Polymer Chemistry (e.g., Photosensitizers)

Benzophenone and its derivatives are widely used as photosensitizers in polymer chemistry, particularly in UV curing applications for inks, coatings, and adhesives. Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor molecule (such as an amine co-initiator) to generate a free radical. This radical can then initiate a polymerization reaction.

A recent 2025 study highlighted the use of a chiral benzophenone catalyst in a photochemical process for the kinetic resolution of heterocyclic lactams. acs.org This process involves selective hydrogen abstraction by the excited benzophenone catalyst. This demonstrates the ongoing interest and advanced applications of benzophenone derivatives in photochemistry. While there are no specific reports on the use of this compound as a photosensitizer, its structural similarity to other effective benzophenone photosensitizers suggests it could function in a similar capacity. The chloro and methyl substituents may influence its absorption spectrum, solubility, and reactivity, potentially offering advantages in specific polymer systems.

Considerations for Catalytic Applications

The carbonyl group and aromatic rings of benzophenone derivatives allow them to participate in various catalytic processes. They can act as catalysts themselves or be transformed into catalytically active species.

For example, chiral benzophenone derivatives have been employed as photocatalysts in enantioselective reactions. acs.org In such cases, the excited state of the benzophenone derivative induces a chemical transformation in a substrate.

Furthermore, benzophenone derivatives can be activated by other reagents to become part of a catalytic cycle. It has been shown that the dianion of 4,4'-dimethylbenzophenone (B146755) can undergo a [4+2] cycloaddition reaction with a diboraanthracene (DBA) dianion. wikipedia.org This type of reactivity suggests that the carbonyl group of this compound could also be targeted for activation by highly reactive organometallic or main group reagents, potentially leading to novel catalytic transformations. The electronic and steric effects of the chloro and dimethyl substituents would likely play a significant role in the reactivity and selectivity of such processes.

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-3',5'-dimethylbenzophenone, and what key reaction conditions must be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or substitution reactions. For example, a benzophenone backbone can be functionalized via chlorination of a pre-formed dimethylbenzophenone precursor using reagents like phosphorus oxychloride (POCl₃) under anhydrous conditions . Alternatively, methyl groups can be introduced via alkylation of a chloro-substituted benzophenone intermediate using methyl halides and Lewis acids (e.g., AlCl₃). Key optimizations include controlling reaction temperature (60–100°C for Friedel-Crafts), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize by-products like over-chlorinated derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are structural features confirmed?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies methyl (δ 2.2–2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm), while ¹³C NMR confirms carbonyl (C=O, δ ~195 ppm) and quaternary carbons.

- IR Spectroscopy: A strong carbonyl stretch (~1660 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Structural confirmation requires cross-referencing with databases like PubChem, which provides InChI keys and computed spectra (e.g., InChI=1S/C16H11ClO3/...) .

Advanced: How does the electronic influence of chloro and methyl substituents affect the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The chloro group (-Cl) is electron-withdrawing, directing electrophiles to meta/para positions, while methyl (-CH₃) groups are electron-donating, favoring ortho/para substitution. Steric hindrance from the 3',5'-dimethyl groups may further limit reactivity at adjacent positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity, complemented by experimental studies using nitration or sulfonation to map reactive sites . For example, methyl groups in 4-Chloro-3,5-dimethylphenol analogs reduce solubility, necessitating polar aprotic solvents for reactions .

Advanced: What experimental strategies can resolve contradictions in reported synthetic yields or by-product profiles for this compound?

Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.

- Analytical Rigor: Use HPLC or GC-MS to quantify by-products (e.g., di-chlorinated derivatives) and track reaction progress .

- Reproducibility Checks: Compare methods across literature (e.g., POCl₃ vs. SOCl₂ chlorination efficiency) and validate purity via melting point analysis or XRD . Contradictions may arise from impurities in starting materials, as noted in studies of similar benzophenones .

Advanced: How to design a study evaluating the biological activity of this compound, considering its potential as a pharmacophore?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.

- Cytotoxicity Testing: Use MTT assays on cell lines (e.g., HepG2) to assess safety margins.

- Molecular Docking: Model interactions with target proteins (e.g., estrogen receptors) using software like AutoDock, leveraging structural data from PubChem . Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) can further refine its drug-likeness, as demonstrated for morpholinoethoxy benzophenone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.